4-chloro-N-[(Z)-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline
Description
4-Chloro-N-[(Z)-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline is a structurally complex molecule featuring:
- A 4-chloroaniline moiety, contributing electron-withdrawing properties.
- A nitroethenyl group in the Z-configuration, influencing stereoelectronic interactions.
- A 1,2,4-triazole ring substituted with 4-methoxyphenyl (electron-donating) and trifluoromethyl (electron-withdrawing) groups.
This compound’s synthesis likely involves nucleophilic aromatic substitution or condensation reactions, as inferred from analogous nitrosoaniline derivatives .
Properties
IUPAC Name |
4-chloro-N-[(Z)-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N5O3/c1-30-14-8-6-13(7-9-14)26-16(24-25-17(26)18(20,21)22)15(27(28)29)10-23-12-4-2-11(19)3-5-12/h2-10,23H,1H3/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTBYHIXSWXWGN-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2C(F)(F)F)C(=CNC3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2C(F)(F)F)/C(=C/NC3=CC=C(C=C3)Cl)/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-chloro-N-[(Z)-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline is a synthetic organic molecule that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, which include antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article will delve into the biological activity of this specific compound, examining its pharmacological potential and relevant research findings.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The presence of the triazole ring in the structure of the compound enhances its interaction with biological targets, making it effective against various pathogens.
- Antifungal Activity : Research indicates that 1,2,4-triazole derivatives exhibit significant antifungal activity. For instance, compounds similar to our target compound have shown effectiveness against species like Candida albicans and Aspergillus fumigatus . The mechanism often involves inhibition of fungal cytochrome P450 enzymes, crucial for ergosterol synthesis.
- Antibacterial Activity : The compound's structure suggests potential antibacterial properties. Studies on related triazole compounds have demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds often range from 0.125 to 8 μg/mL.
Anticancer Activity
The anticancer potential of triazole derivatives is noteworthy. Several studies have highlighted the ability of triazole-containing compounds to induce apoptosis in cancer cells and inhibit tumor growth.
- Mechanism : The anticancer activity is attributed to various mechanisms including the inhibition of DNA synthesis and interference with cell cycle progression. For example, certain triazole derivatives have been reported to exhibit IC50 values in the micromolar range against various cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications in the substituents on the triazole ring can significantly influence their pharmacological profiles.
| Substituent Position | Effect on Activity |
|---|---|
| C-3 Phenyl Group | Increases activity against MRSA |
| N-4 Alkyl Chain | Longer chains may decrease activity |
| Electron-donating Groups | Enhance overall potency |
Study 1: Synthesis and Evaluation of Triazole Derivatives
A study focused on synthesizing a series of 1,2,4-triazole derivatives revealed that specific substitutions led to enhanced antibacterial activity against resistant strains. Compounds with methoxy groups at strategic positions exhibited superior potency compared to standard antibiotics .
Study 2: Anticancer Screening
In another investigation, a library of triazole derivatives was screened for anticancer activity. Notably, a compound structurally similar to our target showed promising results against breast cancer cell lines with an IC50 value of approximately 27.3 μM . This highlights the potential therapeutic applications in oncology.
Comparison with Similar Compounds
Key Trends :
- Electron-donating groups (e.g., methoxy) on the triazole ring enhance solubility but may reduce thermal stability.
- Halogenated phenyl groups (e.g., chloro, fluoro) increase lipophilicity, favoring membrane permeability in biological systems.
Stereochemical and Functional Group Comparisons
- Nitroethenyl Configuration : The Z-configuration in the target compound likely imposes steric hindrance, affecting binding to biological targets compared to E-isomers.
Research Findings and Data Gaps
- Melting Points : Chloro-substituted analogs (e.g., 2k and 2l in ) exhibit higher melting points (e.g., 2k: 178–180°C) compared to methoxy derivatives, likely due to stronger intermolecular forces .
- Biological Activity : Trifluoromethyl-triazole derivatives are frequently associated with antifungal and herbicidal activities, though specific assays for this compound are unreported .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
